Edoxaban tosylate monohydrate

Catalog No.
S548875
CAS No.
1229194-11-9
M.F
C31H40ClN7O8S2
M. Wt
738.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edoxaban tosylate monohydrate

CAS Number

1229194-11-9

Product Name

Edoxaban tosylate monohydrate

IUPAC Name

N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate

Molecular Formula

C31H40ClN7O8S2

Molecular Weight

738.3 g/mol

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1

InChI Key

PSMMNJNZVZZNOI-SJILXJHISA-N

SMILES

Array

Synonyms

DU-176, DU-176b, edoxaban, edoxaban tosylate, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7- tetrahydro(1,3)thiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)oxamide, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)ethanediamide p-toluenesulfonate monohydrate, Savaysa

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

The exact mass of the compound Edoxaban tosylate monohydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Edoxaban tosylate monohydrate (CAS 1229194-11-9) is the commercially validated, regulatory-approved active pharmaceutical ingredient (API) form of the highly selective direct Factor Xa inhibitor edoxaban. As a critical raw material for anticoagulant formulations, this specific salt-hydrate complex is prioritized in procurement over the free base due to its optimized physicochemical profile, which overcomes the inherent limitations of the parent molecule. The tosylate monohydrate form exhibits a stable crystalline lattice (Form I) and an enhanced dissolution profile in acidic media, which are strict prerequisites for manufacturing immediate-release oral solid dosages [1]. Procuring this exact compound ensures compliance with established pharmacopeial monographs and guarantees the reproducible bioavailability required for commercial drug products[2].

Substituting edoxaban tosylate monohydrate with the edoxaban free base or an anhydrous tosylate salt severely compromises formulation viability and regulatory compliance. The edoxaban free base is classified as a Biopharmaceutics Classification System (BCS) Class IV substance, characterized by extremely low aqueous solubility and poor permeability, which leads to erratic in vivo absorption and failed bioequivalence [1]. Conversely, utilizing the anhydrous tosylate salt introduces severe solid-state instability; the anhydrous lattice is thermodynamically driven to absorb ambient moisture and convert to the monohydrate form. This uncontrolled phase transition during wet granulation or shelf storage causes significant weight variance, active pharmaceutical ingredient (API) degradation, and ultimately, batch rejection [2].

Aqueous Solubility and Dissolution Enhancement

The formation of the tosylate salt significantly improves the aqueous solubility of edoxaban compared to its neutral free base. While the edoxaban free base exhibits practically insoluble BCS Class IV behavior [1], the tosylate monohydrate achieves a solubility of 2.7 g/kg in water at room temperature and demonstrates rapid dissolution in acidic media [2]. This salt formation is the primary driver for achieving the necessary pharmacokinetic area under the curve (AUC) for oral administration.

Evidence DimensionAqueous solubility and formulation viability
Target Compound DataEdoxaban tosylate monohydrate: 2.7 g/kg in water; highly soluble in acidic media.
Comparator Or BaselineEdoxaban free base: Practically insoluble (BCS Class 4).
Quantified DifferenceOrders of magnitude improvement in aqueous solubility, shifting the functional profile out of strict BCS Class IV limitations.
ConditionsRoom temperature aqueous media and 0.1N HCl dissolution testing.

Procuring the tosylate monohydrate eliminates the need for complex, costly solubilization technologies (such as amorphous solid dispersions) required if the free base were used.

Solid-State Stability and Stoichiometric Moisture Control

Edoxaban tosylate monohydrate (Form I) maintains a stable crystal lattice with a fixed stoichiometric water content of approximately 2.4% w/w, as determined by Karl Fischer titration [1]. Unlike the anhydrous tosylate form, which is prone to uncontrolled hygroscopic moisture uptake and phase conversion under ambient humidity, the monohydrate form remains physically and chemically stable during standard pharmaceutical processing .

Evidence DimensionCrystal form stability and moisture variance
Target Compound DataEdoxaban tosylate monohydrate: Stable Form I with ~2.4% w/w fixed water content.
Comparator Or BaselineAnhydrous edoxaban tosylate: Unstable, prone to spontaneous hydration and weight variance.
Quantified DifferenceThe monohydrate prevents the ~2.4% unpredictable weight fluctuation and phase shift that occurs when the anhydrous form is exposed to humidity.
ConditionsAmbient humidity and standard pharmaceutical storage conditions (15°C to 30°C).

Utilizing the thermodynamically stable monohydrate prevents API phase conversion during wet granulation, ensuring consistent batch-to-batch content uniformity and shelf-life.

Processability and Particle Size Distribution

The controlled crystallization of edoxaban tosylate monohydrate yields a highly reproducible powder with a particle size distribution characterized by a d90 of ≤ 150 µm[2]. This specific crystalline habit provides superior flowability and compressibility compared to the poorly crystalline or amorphous free base, which is notoriously difficult to tablet and prone to sticking during compression [1].

Evidence DimensionParticle size distribution and manufacturability
Target Compound DataEdoxaban tosylate monohydrate: d90 ≤ 150 µm, excellent crystallinity.
Comparator Or BaselineEdoxaban free base: Poor crystallinity, problematic tableting behavior.
Quantified DifferenceThe monohydrate provides a controlled d90 ≤ 150 µm, directly enabling uniform blending, whereas the free base requires intensive pre-processing.
ConditionsLaser diffraction particle size analysis and standard tableting operations.

Predictable particle size distribution is critical for achieving content uniformity in low-dose (15 mg to 60 mg) tablet manufacturing, directly reducing the rate of rejected batches.

Commercial Manufacturing of Oral Anticoagulant Solid Dosages

Edoxaban tosylate monohydrate is the mandatory API for formulating immediate-release film-coated tablets (typically 15 mg, 30 mg, and 60 mg strengths) targeting non-valvular atrial fibrillation and deep vein thrombosis. Its optimized solubility in acidic environments and stable Form I crystal structure allow for standard manufacturing techniques, including dry blending or wet granulation with excipients like pregelatinized starch and crospovidone [1].

Bioequivalence and Dissolution Method Development

In generic drug development and quality control laboratories, this specific monohydrate form serves as the golden standard reference material. It is utilized to develop and validate discriminating dissolution methods (e.g., using USP Apparatus II in 0.1N HCl media) required for regulatory submissions and batch release testing [1].

Solid-State Chemistry and Polymorph Screening Baselines

Due to its established thermodynamic stability and fixed stoichiometric water content (~2.4% w/w), edoxaban tosylate monohydrate is utilized as the baseline control in polymorph screening studies. Researchers use this form to benchmark the physical stability, hygroscopicity, and thermal behavior of novel co-crystals or alternative salt forms during patent-busting or lifecycle management research [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

737.2068313 Da

Monoisotopic Mass

737.2068313 Da

Heavy Atom Count

49

Appearance

Off-White Solid

Melting Point

>255°C

UNII

972203R4EW

Drug Indication

Prevention of stroke and systemic embolism in adult patients with nonvalvular atrial fibrillation (NVAF) with one or more risk factors, such as congestive heart failure, hypertension, age ≥ 75 years, diabetes mellitus, prior stroke or transient ischaemic attack (TIA). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticoagulants; Antithrombins

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Other CAS

1229194-11-9

FDA Medication Guides

SAVAYSA
EDOXABAN TOSYLATE
TABLET;ORAL
DAIICHI SANKYO INC
10/18/2023

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023

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